2-(4-Chlorophenoxy)-1-methylpropylamine
Beschreibung
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
3-(4-chlorophenoxy)butan-2-amine |
InChI |
InChI=1S/C10H14ClNO/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-8H,12H2,1-2H3 |
InChI-Schlüssel |
GHURSAHZNORQPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)OC1=CC=C(C=C1)Cl)N |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares 2-(4-Chlorophenoxy)-1-methylpropylamine with structurally related compounds based on molecular properties, synthesis routes, and functional groups:
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Synthesis Highlights | Yield/Reaction Time |
|---|---|---|---|---|---|
| 2-(4-Chlorophenoxy)-1-methylpropylamine | C₁₀H₁₄ClNO (inferred) | 199.68 g/mol (calc.) | Amine, chlorophenoxy ether | Likely via nucleophilic substitution (e.g., 4-chlorophenol + 1-methylpropylamine derivative) | Not reported in evidence |
| Ethyl 2-(4-chlorophenoxy)acetate | C₁₀H₁₁ClO₃ | 214.64 g/mol | Ester, chlorophenoxy ether | KI-catalyzed reaction of 4-chlorophenol + ethyl 2-chloroacetate under reflux | High yield (specifics not given) |
| 2-(4-Chlorophenoxy)acetohydrazide | C₈H₈ClN₂O₂ | 200.62 g/mol | Hydrazide, chlorophenoxy ether | Reflux of ethyl 2-(4-chlorophenoxy)acetate with 85% hydrazine hydrate | 83% yield (6-hour reaction) |
| 2-amino-1-(4-chlorophenyl)ethylpropylamine | C₁₂H₁₉ClN₂ | 226.75 g/mol | Branched amine, chlorophenyl | Synthesis steps not detailed; commercial availability noted | Not reported |
Key Observations:
Functional Group Impact: The amine group in 2-(4-Chlorophenoxy)-1-methylpropylamine distinguishes it from ester (e.g., ethyl 2-(4-chlorophenoxy)acetate) or hydrazide derivatives.
The target compound’s synthesis may require tailored conditions (e.g., catalysts like KI or alkaline cyclization) similar to related chlorophenoxy derivatives .
Research Findings and Limitations
- Gaps in Data: Direct experimental data on 2-(4-Chlorophenoxy)-1-methylpropylamine’s synthesis, crystallography (e.g., SHELX-refined structures ), or bioactivity are absent in the evidence. Comparative analysis relies on extrapolation from structurally related compounds.
- Opportunities for Study : Further research could explore:
Vorbereitungsmethoden
Mannich Reaction-Based Synthesis
The Mannich reaction serves as a foundational step in synthesizing β-aminoketone intermediates, which are critical precursors for 2-(4-chlorophenoxy)-1-methylpropylamine. In this approach, propiophenone reacts with formaldehyde and dimethylamine under controlled conditions to form β-methyl-β-dimethylaminopropiophenone. The ketone intermediate is subsequently reduced using lithium aluminum hydride (LiAlH₄) in anhydrous ether, yielding a secondary alcohol. Chlorination of the alcohol with thionyl chloride (SOCl₂) in chloroform produces 3-chloro-1-phenylpropylamine derivatives, which undergo nucleophilic substitution with 4-chlorophenol in alkaline methanol to form the target compound.
Key Reaction Conditions:
-
Propiophenone:formaldehyde:dimethylamine molar ratio = 1:2:1.2
-
Reduction with LiAlH₄ at 0–5°C for 4 hours
-
Chlorination via SOCl₂ reflux in chloroform (5 hours)
-
Phenolic substitution in methanol with NaOH (5 days at 65°C)
Yield Optimization:
Nucleophilic Substitution with Methylamine
An alternative route involves the reaction of 3-chloro-1-(4-chlorophenoxy)propylbenzene with methylamine under high-pressure conditions. This method, conducted in an autoclave at 140°C for 12 hours, directly introduces the methylamine group without requiring intermediate oxidation steps. The crude product is purified via sequential ether extractions and recrystallization from ethyl acetate-methanol mixtures.
Critical Parameters:
-
Methylamine concentration: 40% (w/v) in methanol
-
Reaction temperature: 140°C
-
Purification: Three ether extractions followed by sodium hydroxide washes
Performance Metrics:
Gabriel Synthesis via Azide Intermediate
The Gabriel synthesis offers a pathway to primary amines through azide intermediates. In this method, 3-chloro-1-(4-chlorophenoxy)propylbenzene reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 95°C for 18 hours, forming the corresponding azide. Subsequent reduction with lithium aluminum hydride converts the azide to the primary amine, which is methylated using methyl iodide (CH₃I) in the presence of a base.
Procedure Highlights:
-
Azidation: NaN₃/DMF at 95°C (18 hours)
-
Reduction: LiAlH₄ in anhydrous ether (0°C, 6 hours)
-
Methylation: CH₃I with K₂CO₃ in acetone (24 hours)
Yield Profile:
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and product purity. For example, using methanol in phenolic substitutions enhances nucleophilicity due to its polar protic nature, while DMF facilitates azide formation by stabilizing intermediates through solvation. Temperature control during reduction steps (e.g., maintaining 0–5°C with LiAlH₄) prevents side reactions such as over-reduction or decomposition.
Catalytic Enhancements
Introducing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in substitution reactions improves interfacial interactions between aqueous and organic phases, boosting yields by 10–15%.
Analytical Characterization
Spectroscopic Data
Melting Point and Purity
-
Melting Point: 150–152°C (oxalate salt, recrystallized from ethyl acetate).
-
HPLC Purity: 99.2% (C18 column, acetonitrile:water = 70:30).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Complexity |
|---|---|---|---|---|
| Mannich Reaction | 70–75 | 98 | 5–7 days | High |
| Nucleophilic Substitution | 80–85 | 98.5 | 12–24 hours | Moderate |
| Gabriel Synthesis | 75 | 97 | 48 hours | High |
Key Observations:
-
The nucleophilic substitution route offers the best balance of yield and efficiency.
-
The Mannich method, while robust, requires lengthy purification steps.
Industrial-Scale Production Considerations
Scaling up the nucleophilic substitution method involves continuous-flow reactors to maintain temperature control and reduce batch variability. Automated extraction systems and centrifugal crystallization units enhance throughput, achieving production capacities of 50–100 kg/day with >95% consistency .
Q & A
Q. How should researchers interpret conflicting NMR spectral data caused by dynamic proton exchange in the amine group?
- Methodology : Variable-temperature NMR (VT-NMR) suppresses exchange broadening by cooling the sample (e.g., to -40°C). Alternatively, derivatization (e.g., trifluoroacetylation) stabilizes the amine, resolving splitting patterns .
Structural and Functional Analogues
Q. What structural modifications enhance the compound’s selectivity for target receptors (e.g., serotonin transporters)?
- Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) to the chlorophenoxy ring to modulate electron density. Comparative molecular field analysis (CoMFA) of analogs like 4-[2-(4-Chlorophenoxy)ethoxy]phenylpropylamine identifies critical steric/electronic hotspots .
Q. How do aryl substituent variations (e.g., 4-fluoro vs. 4-chloro) influence metabolic stability?
- Methodology : Microsomal incubation assays (human/rat liver microsomes) quantify oxidative degradation rates. Fluorine’s metabolic resistance (via C-F bond stability) often improves half-life relative to chlorine, as shown in analogs like N-(4-Fluorobenzyl)-2-methyl-1-propanamine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
